

Application Notes and Protocols for Ac-LEHD-AMC Caspase-9 Activity Assay

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Compound of Interest

Compound Name: Ac-LEHD-AMC

Cat. No.: B3026354

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This document provides a detailed protocol for the measurement of caspase-9 activity in cell lysates using the fluorogenic substrate **Ac-LEHD-AMC** (Acetyl-L-Leucyl-L-Glutamyl-L-Histidyl-L-Aspartyl-7-Amino-4-Methylcoumarin). This assay is a critical tool for studying the intrinsic apoptosis pathway and for the screening of potential therapeutic agents that modulate this pathway.

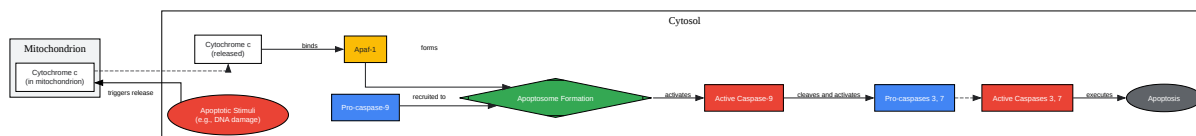
Introduction to Caspase-9 and the Ac-LEHD-AMC Assay

Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis.[1] This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal, which lead to the release of cytochrome c from the mitochondria.[2] In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then oligomerizes to form a large protein complex known as the apoptosome.[3][4] Pro-caspase-9 is recruited to the apoptosome, leading to its dimerization and activation through autoproteolytic cleavage.[4] Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.

The **Ac-LEHD-AMC** assay provides a sensitive and specific method for quantifying caspase-9 activity. The synthetic tetrapeptide substrate, LEHD, is specifically recognized and cleaved by active caspase-9. The substrate is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the fluorescence of AMC is quenched. Upon cleavage by caspase-9, free AMC is released, resulting in a significant increase in fluorescence that can be measured using a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-9 activity in the sample.

Caspase-9 Signaling Pathway

The intrinsic pathway of apoptosis, culminating in the activation of effector caspases, is initiated by the activation of caspase-9.



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Caption: Intrinsic pathway of apoptosis showing caspase-9 activation.

Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats. It is recommended to run samples and controls in at least duplicate.

Materials and Reagents

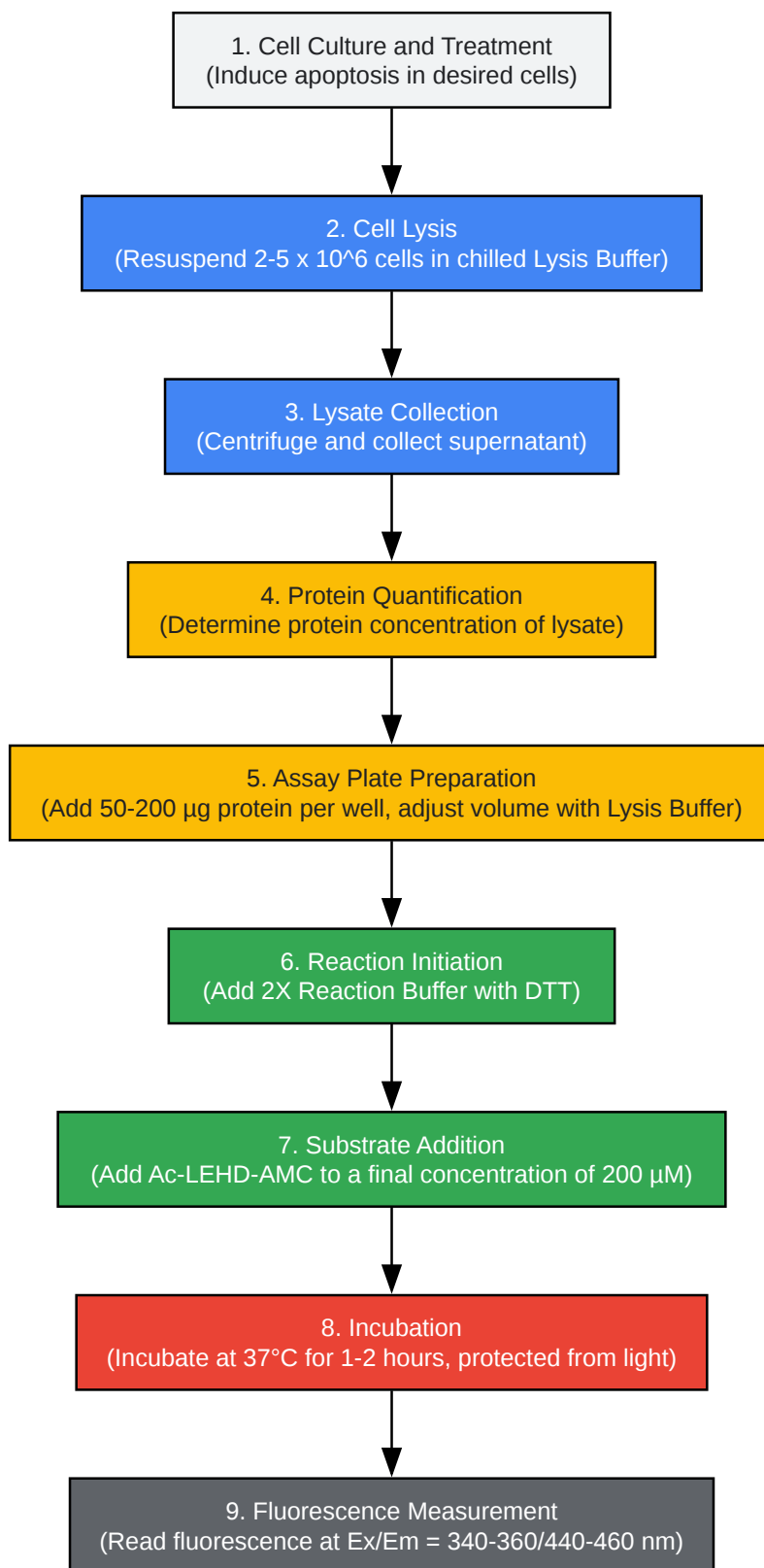
Reagent	Recommended Storage
Ac-LEHD-AMC Substrate	-20°C (protect from light)
Cell Lysis Buffer	4°C
2X Reaction Buffer	4°C
Dithiothreitol (DTT), 1 M stock	-20°C
DMSO (for substrate reconstitution)	Room Temperature
96-well black, clear-bottom microplate	Room Temperature

Reagent Preparation

- **Ac-LEHD-AMC Substrate Stock Solution (10 mM):** Reconstitute the **Ac-LEHD-AMC** in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- **Cell Lysis Buffer:** A common lysis buffer contains 1% Nonidet P-40, 200 mM NaCl, 20 mM Tris/HCl (pH 7.4), and protease inhibitors. Alternatively, commercially available lysis buffers are recommended.
- **1X Reaction Buffer with DTT:** Prepare the required volume of 1X Reaction Buffer by diluting the 2X Reaction Buffer with an equal volume of sterile water. Immediately before use, add DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 1X Reaction Buffer).

Assay Procedure

The following workflow outlines the key steps for performing the caspase-9 activity assay.



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Caption: Experimental workflow for the **Ac-LEHD-AMC** caspase-9 assay.

Step-by-Step Method:

- Induce Apoptosis: Treat cells with the desired apoptotic stimulus. For a negative control, incubate an equal number of cells without the stimulus.
- Cell Lysis:
 - Harvest cells and pellet $2-5 \times 10^6$ cells by centrifugation.
 - Resuspend the cell pellet in 50 μ L of chilled Cell Lysis Buffer.
 - Incubate on ice for 10 minutes.
- Prepare Cell Lysate:
 - Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
 - Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method.
- Assay Plate Setup:
 - In a 96-well black plate, add 100-200 μ g of protein from each cell lysate to individual wells.
 - Adjust the volume in each well to 50 μ L with Cell Lysis Buffer.
 - Include a blank control well containing 50 μ L of Cell Lysis Buffer without any lysate.
- Reaction Setup:
 - Prepare the 2X Reaction Buffer with DTT as described in the "Reagent Preparation" section.
 - Add 50 μ L of the 2X Reaction Buffer with DTT to each well containing cell lysate and to the blank control well.

- Substrate Addition:
 - Add 5 µL of 4 mM **Ac-LEHD-AMC** substrate to each well for a final concentration of 200 µM.
- Incubation:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate fluorometer. The excitation and emission wavelengths for AMC are approximately 340-360 nm and 440-460 nm, respectively.

Data Analysis

- Background Subtraction: Subtract the fluorescence reading from the blank control well from all other readings.
- Calculate Fold-Increase in Activity: The fold-increase in caspase-9 activity can be determined by comparing the background-subtracted fluorescence of the treated samples to that of the untreated (control) samples.

Fold-Increase = (Fluorescence of Treated Sample - Blank) / (Fluorescence of Untreated Control - Blank)

Troubleshooting

Issue	Possible Cause	Suggested Solution
High background fluorescence	Contaminated reagents or substrate degradation	Use fresh reagents. Protect the Ac-LEHD-AMC substrate from light.
Low or no signal in apoptotic samples	Insufficient caspase-9 activation	Optimize the induction time and dose of the apoptotic stimulus. Ensure DTT is added to the reaction buffer immediately before use.
Inconsistent results between replicates	Pipetting errors or inaccurate protein quantification	Use calibrated pipettes. Ensure thorough mixing of samples. Perform protein quantification carefully.

Summary of Quantitative Parameters

Parameter	Value	Reference
Ac-LEHD-AMC Stock Concentration	10 mM in DMSO	
Final Ac-LEHD-AMC Concentration	200 μ M	
DTT Final Concentration	10 mM	
Incubation Temperature	37°C	
Incubation Time	1-2 hours	
Excitation Wavelength	340-360 nm	
Emission Wavelength	440-460 nm	
Amount of Protein per well	100-200 μ g	

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